molecular formula C17H17N3O2 B11088278 3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one

3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B11088278
M. Wt: 295.34 g/mol
InChI Key: VCJUVGSUENNNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a heterocyclic compound that combines a benzofuran moiety with a piperazine ring substituted with a pyridine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multi-step proceduresThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Scientific Research Applications

3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and piperazine-substituted molecules. Examples include:

Uniqueness

What sets 3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one apart is its unique combination of the benzofuran core with the piperazine and pyridine substituents. This structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H17N3O2/c21-17-14-6-2-1-5-13(14)16(22-17)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8,16H,9-12H2

InChI Key

VCJUVGSUENNNOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.